

3-Fluoro-5-methylpyridine-2-carboxylic acid molecular weight

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Compound of Interest

Compound Name: 3-Fluoro-5-methylpyridine-2-carboxylic acid

Cat. No.: B1529583

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An In-Depth Technical Guide to **3-Fluoro-5-methylpyridine-2-carboxylic acid**

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Fluoro-5-methylpyridine-2-carboxylic acid is a substituted pyridine derivative of significant interest in contemporary chemical research, particularly within medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a carboxylic acid, a fluorine atom, and a methyl group on a pyridine scaffold—renders it a versatile building block for creating complex molecules with tailored properties. This guide provides a comprehensive overview of its core physicochemical characteristics, outlines a robust workflow for its synthesis and analytical validation, and explores its applications as a strategic structural motif in drug discovery.

Introduction: The Strategic Value of Substituted Pyridine Carboxylic Acids

Pyridine carboxylic acid isomers and their derivatives have historically been foundational scaffolds in the development of a wide array of therapeutic agents, targeting conditions from tuberculosis to cancer and hyperlipidemia.[1] The pyridine ring serves as a bioisostere for a phenyl group but with distinct advantages, including improved solubility and the ability to act as

a hydrogen bond acceptor. The incorporation of a carboxylic acid moiety provides a critical interaction point for biological targets and a versatile chemical handle for further derivatization. [2] The strategic placement of additional substituents, such as fluorine and methyl groups, allows for the fine-tuning of electronic properties, metabolic stability, and binding affinity, making compounds like **3-Fluoro-5-methylpyridine-2-carboxylic acid** highly sought-after intermediates in the design of novel enzyme inhibitors and functional materials.[1]

Physicochemical and Spectroscopic Properties

The precise arrangement of functional groups in **3-Fluoro-5-methylpyridine-2-carboxylic acid** dictates its physical and chemical behavior. A summary of its key properties is presented below.

Property	Value	Source
IUPAC Name	3-Fluoro-5-methylpyridine-2-carboxylic acid	-
CAS Number	1256807-03-0	[3][4]
Molecular Formula	C ₇ H ₆ FNO ₂	[5][6]
Molecular Weight	155.13 g/mol	[6][7]
Appearance	White to off-white solid (Predicted)	-
Solubility	Soluble in organic solvents like DMSO, Methanol	-

Spectroscopic Profile (Predicted)

- ¹H NMR:** Protons on the pyridine ring and the methyl group would exhibit characteristic chemical shifts. The proton at the C4 position is expected to be a doublet, coupled to the fluorine atom at C3. The proton at the C6 position would likely appear as a singlet or a narrow doublet due to a smaller long-range coupling. The methyl protons would be a singlet.
- ¹³C NMR:** The spectrum would show seven distinct carbon signals, with the carboxyl carbon appearing furthest downfield. Carbon atoms bonded to or near the fluorine and nitrogen

atoms would show characteristic shifts and C-F coupling.

- ^{19}F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
- Mass Spectrometry (MS): The molecular ion peak $[\text{M}+\text{H}]^+$ would be observed at m/z 156.04, confirming the molecular weight.

Synthesis and Purification Workflow

The regioselective synthesis of polysubstituted pyridines is a non-trivial challenge in organic chemistry. A robust and logical approach is required to ensure the correct placement of the functional groups.

Expert Rationale for Synthetic Strategy

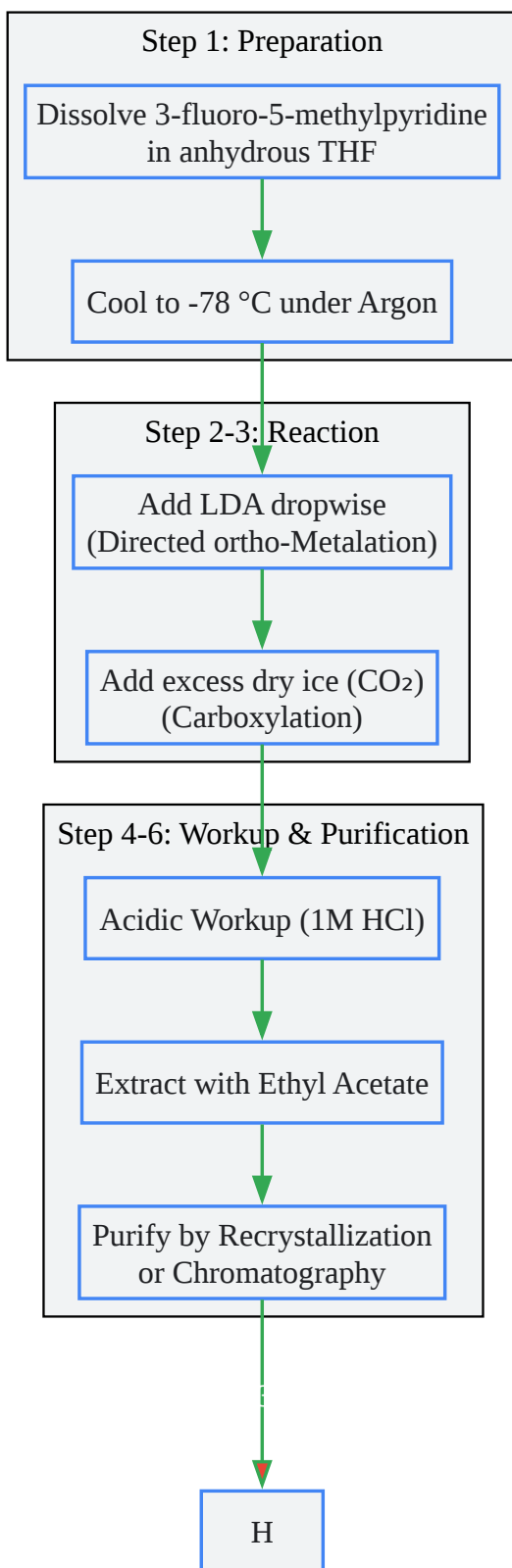
A highly effective method for introducing a carboxylic acid group at the C2 position of a substituted pyridine is through Directed ortho-Metalation (DoM). In this case, the nitrogen atom of the pyridine ring and the fluorine atom at C3 act as powerful directing groups. They can coordinate to a strong base like lithium diisopropylamide (LDA), facilitating the selective deprotonation of the adjacent C2 position. This creates a nucleophilic organolithium species that can then be trapped with an electrophile, such as carbon dioxide, to form the desired carboxylic acid.

Step-by-Step Synthesis Protocol

- Preparation: To a solution of 3-fluoro-5-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the reaction vessel to $-78\text{ }^{\circ}\text{C}$.
- Deprotonation: Add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise, maintaining the temperature at $-78\text{ }^{\circ}\text{C}$. Stir the resulting mixture for 1-2 hours. The formation of the lithiated species is often indicated by a color change.
- Carboxylation: Add an excess of crushed, solid carbon dioxide (dry ice) to the reaction mixture in one portion. The reaction is highly exothermic.

- Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding 1 M hydrochloric acid (HCl) until the pH is acidic (~pH 2-3).
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Synthesis Workflow Diagram



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Caption: Directed ortho-Metalation synthesis workflow.

Analytical Validation: A Self-Validating System

Confirming the identity and purity of the final compound is paramount. This multi-step validation protocol ensures the material meets the standards required for subsequent research.

Step-by-Step Validation Protocol

- **Identity Confirmation (Mass Spectrometry):** An initial screen using Liquid Chromatography-Mass Spectrometry (LC-MS) is performed to confirm the presence of the product. The expected mass-to-charge ratio (m/z) for the protonated molecule $[M+H]^+$ is 156.04. This provides a rapid and accurate confirmation of the molecular weight.
- **Structural Elucidation (NMR Spectroscopy):** High-resolution 1H , ^{13}C , and ^{19}F NMR spectroscopy is conducted to unambiguously determine the chemical structure. The observed chemical shifts, integration values, and coupling patterns must be consistent with the assigned structure of **3-Fluoro-5-methylpyridine-2-carboxylic acid**. This step validates the regiochemistry of the carboxylation.
- **Purity Assessment (HPLC):** High-Performance Liquid Chromatography (HPLC) with a UV detector is used to determine the purity of the synthesized compound. A sample is analyzed on a calibrated instrument, and the peak area of the main component relative to the total peak area gives the purity, which should typically be >95% for use in biological assays.

Analytical Validation Workflow Diagram

Caption: Multi-step analytical validation workflow.

Applications in Drug Discovery and Materials Science

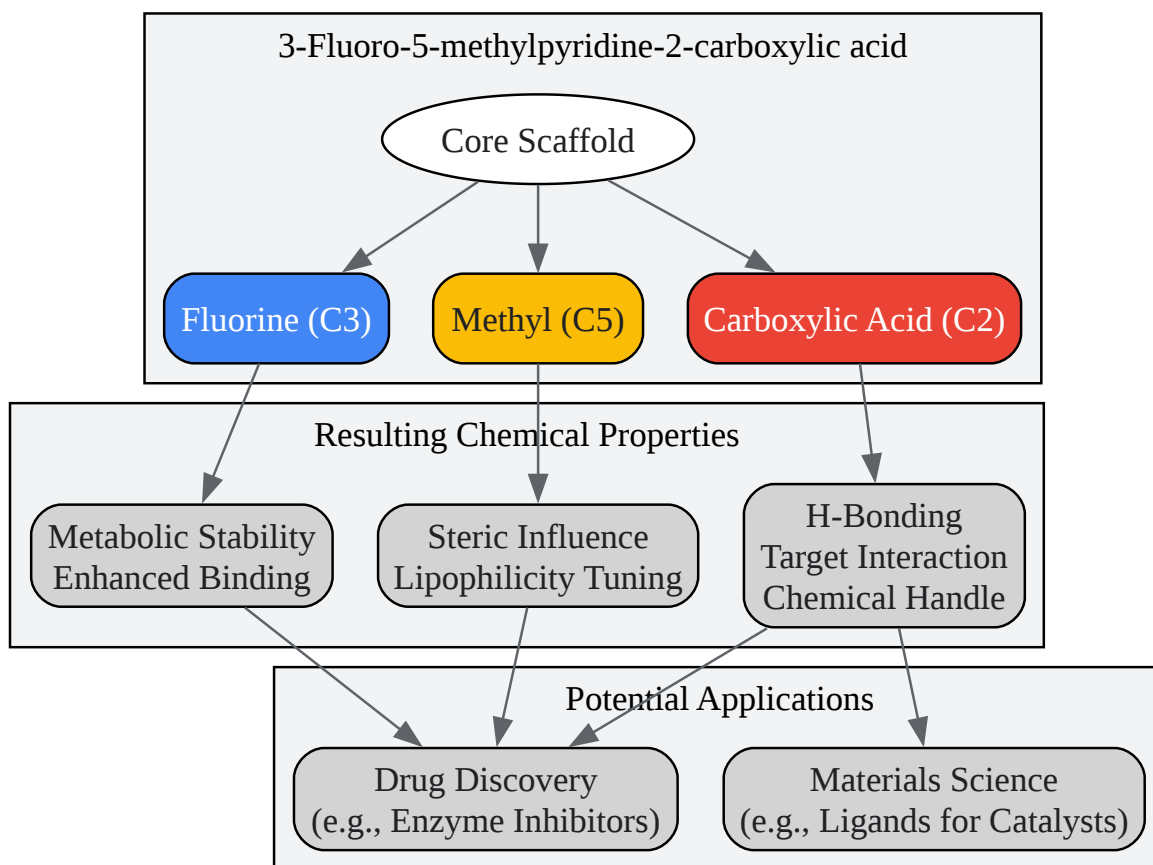
3-Fluoro-5-methylpyridine-2-carboxylic acid is not an end product but a strategic building block. Its value lies in the combination of its functional groups.

- **The Pyridine Core:** A privileged scaffold in medicinal chemistry that often imparts favorable pharmacokinetic properties.^[1]

- The Carboxylic Acid Group: Acts as a key pharmacophore, capable of forming strong ionic bonds and hydrogen bonds with amino acid residues (e.g., arginine, lysine) in enzyme active sites. It is also a common feature in inhibitors of zinc-dependent metalloenzymes.[2]
- The Fluorine Atom: A bioisosteric replacement for a hydrogen atom that can significantly enhance binding affinity by participating in favorable electrostatic interactions. It can also block sites of metabolism, thereby improving the metabolic stability and half-life of a drug candidate.
- The Methyl Group: A small, lipophilic group that can be used to probe steric pockets within a binding site and improve cell permeability.

This combination makes the molecule an ideal starting point for synthesizing libraries of compounds for screening against various biological targets, including kinases, proteases, and metabolic enzymes. In materials science, it can be used as a ligand to create novel organometallic complexes with potential applications in catalysis or as photoluminescent materials.[8]

Structure-Function Relationship Diagram



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Caption: Relationship between structure and potential applications.

Safety and Handling

Based on safety data for structurally similar compounds like 3-fluoropyridine-2-carboxylic acid, this compound should be handled with care.^[9]

- Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.^{[5][9]}
- Handling: Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.^{[9][10]}

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Conclusion

3-Fluoro-5-methylpyridine-2-carboxylic acid represents a valuable and strategically designed chemical entity. Its molecular architecture provides a robust platform for the development of novel compounds in medicinal chemistry and beyond. Understanding its properties, synthesis, and validation is crucial for researchers aiming to leverage its potential as a high-value building block in their scientific endeavors.

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